
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is a chemical compound with the molecular formula C10H13F3O5S and a molecular weight of 302.27 g/mol . This compound is characterized by the presence of a trifluoromethylsulfonyloxy group attached to a cyclohexene ring, which is further connected to a methyl acetate group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate involves several steps. One common method includes the reaction of cyclohexene with trifluoromethanesulfonic anhydride in the presence of a base to form the trifluoromethylsulfonyloxy derivative. This intermediate is then reacted with methyl acetate under suitable conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate can be compared with similar compounds, such as:
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)propionate: Similar structure but with a propionate group instead of an acetate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups .
Propriétés
Formule moléculaire |
C10H13F3O5S |
|---|---|
Poids moléculaire |
302.27 g/mol |
Nom IUPAC |
methyl 2-[4-(trifluoromethylsulfonyloxy)cyclohex-3-en-1-yl]acetate |
InChI |
InChI=1S/C10H13F3O5S/c1-17-9(14)6-7-2-4-8(5-3-7)18-19(15,16)10(11,12)13/h4,7H,2-3,5-6H2,1H3 |
Clé InChI |
CGZCGKJTNDDTBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
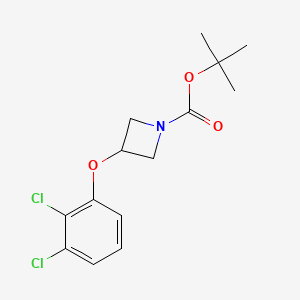
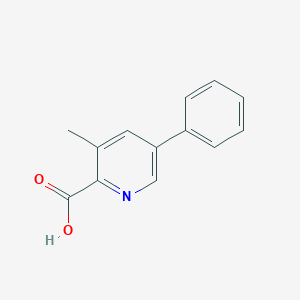
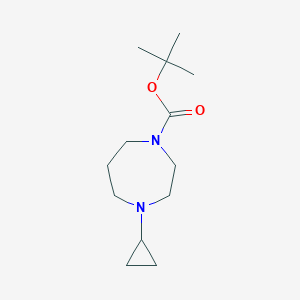
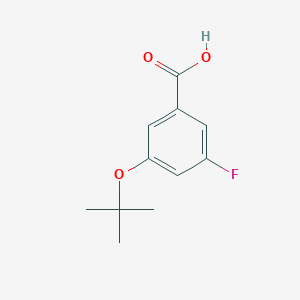

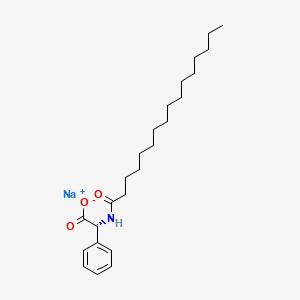
![3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B13892508.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)

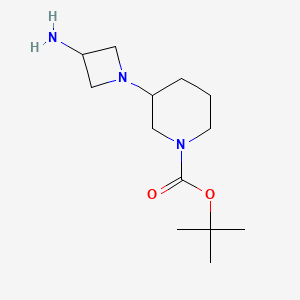
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)
